Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride
Description
Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate hydrochloride is a heterocyclic spiro compound featuring a sulfur (thia) and nitrogen (aza) atom within its bicyclic structure. The spiro[4.5]decane scaffold creates conformational rigidity, which is advantageous in medicinal chemistry for modulating pharmacokinetic properties. The methyl ester group at position 3 enhances lipophilicity, while the hydrochloride salt improves aqueous solubility. Structural elucidation of such compounds often employs crystallographic tools like SHELX programs (e.g., SHELXL for refinement) .
Properties
IUPAC Name |
methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S.ClH/c1-13-9(12)8-6-10(7-11-8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIZWHQUYPNHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCSCC2)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Ether Formation and Cyclization
A foundational approach involves constructing the 8-thia moiety early in the synthesis. In a method analogous to CN113214290A, 3-((benzylamino)methyl)thietane-3-ol serves as the starting material. Reacting this with chloroacetyl chloride in dichloromethane under triethylamine catalysis yields a thioether intermediate. Key parameters include:
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2.0 eq) |
| Temperature | 0–10°C (dropwise addition) |
| Reaction Time | 16–24 hours |
| Yield | 65–70% (after column chromatography) |
Self-cyclization of the intermediate under inert atmosphere (argon/nitrogen) using sodium hydride in tetrahydrofuran (THF) generates the spirocyclic core. This step is highly sensitive to moisture, requiring rigorous drying of solvents and reagents.
Reductive Amination and Esterification
Following cyclization, the compound undergoes reductive amination using lithium aluminum hydride (LiAlH4) in THF at 0°C to saturate the azaspiro ring. Subsequent esterification with methyl chloroformate in the presence of potassium carbonate (K2CO3) introduces the carboxylate moiety. Catalytic hydrogenation (20–50 psi H2, palladium on carbon) removes the benzyl (Bn) protecting group, yielding the free amine, which is converted to the hydrochloride salt via oxalic acid treatment.
One-Pot Synthesis via Urea-Mediated Cyclocondensation
Thiophene-Based Precursor Assembly
Adapting CN1085895A, a one-pot strategy employs 1,1-pentamethylene thiooxalic acid and urea in a 1:1.2 molar ratio. Heating at 160–180°C for 1–2 hours induces cyclocondensation, forming the 8-thia-2-azaspiro framework. Ethanol recrystallization purifies the product, with yields reaching 80–85%. Critical factors include:
| Parameter | Condition |
|---|---|
| Reactants | 1,1-Pentamethylene thiooxalic acid, urea |
| Solvent | None (neat reaction) |
| Temperature | 160–180°C |
| Reaction Time | 1–2 hours |
| Workup | 50% ethanol recrystallization |
This method bypasses intermediate isolation, reducing production costs and time.
Stereoselective Synthesis via Asymmetric Catalysis
Chiral Auxiliary-Assisted Ring Closure
A stereocontrolled route utilizes (R)-BINOL-phosphoric acid as a chiral catalyst to induce asymmetry during spirocyclization. The thietane ring is formed via nucleophilic attack of a benzyl-protected amine on a thiirane derivative under microwave irradiation (100°C, 30 minutes). Key advantages include:
| Parameter | Condition |
|---|---|
| Catalyst | (R)-BINOL-phosphoric acid (10 mol%) |
| Solvent | Toluene |
| Energy Source | Microwave irradiation |
| Enantiomeric Excess | 92–95% |
Post-cyclization esterification with methyl triflate in acetonitrile completes the synthesis, yielding the target compound in 78% overall yield.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
For large-scale synthesis, continuous flow systems enhance reproducibility and safety. A two-stage reactor setup performs thioether formation (residence time: 2 hours) followed by in-line cyclization (residence time: 1 hour). Key metrics:
| Metric | Value |
|---|---|
| Annual Capacity | 500–1,000 kg |
| Purity (HPLC) | ≥99.5% |
| Solvent Recovery | 90–95% (via distillation) |
This approach minimizes intermediate handling and improves thermal management.
Analytical Validation and Quality Control
Spectroscopic Characterization
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms ≥99% purity, with retention time = 12.3 minutes.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the spirocyclic structure.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various nitrogen-containing derivatives .
Scientific Research Applications
Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among related spiro compounds include heteroatom type (S, O, N), substituent groups (ester, carboxylic acid, sulfone), and ring substitution patterns. Below is a comparative analysis:
Notes:
- Heteroatom Effects : Replacing sulfur (thia) with oxygen (oxa) reduces electron density and alters hydrogen-bonding capacity. For example, 1,4-dioxa-8-azaspiro[4.5]decane·HCl exhibits higher polarity due to two ether oxygens .
- Substituent Influence : The methyl ester in the target compound improves membrane permeability compared to the carboxylic acid derivatives (e.g., 8-thia-2-azaspiro[4.5]decane-3-carboxylic acid·HCl) .
Spectroscopic and Analytical Data
Conformational and Crystallographic Insights
- Ring Puckering : The spiro[4.5] system adopts a twisted conformation, as described by Cremer-Pople coordinates . Computational models using SHELXTL or WinGX refine these structures to determine bond angles and torsional strain .
Biological Activity
Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride, with the CAS number 2361644-31-5, is a spirocyclic compound that has garnered interest in various fields of research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C10H17NO2S·HCl |
| Molecular Weight | 283.77 g/mol |
| IUPAC Name | Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate hydrochloride |
| InChI Key | MNIZWHQUYPNHHB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's unique spirocyclic structure allows it to modulate various biological pathways, potentially leading to antimicrobial and anticancer effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : Interaction with receptors can alter signaling pathways, influencing cell proliferation and apoptosis.
Biological Activity Studies
Recent studies have explored the biological properties of this compound in various contexts:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.
Case Study:
A study conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent .
Anticancer Properties
Another area of investigation is the compound's anticancer activity. Preliminary results suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study:
In vitro assays on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 30 µM .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 8-thia-1-azaspiro[4.5]decane hydrochloride | Moderate antimicrobial | Lacks carboxylate group |
| 8-oxa-1-azaspiro[4.5]decane hydrochloride | Limited anticancer activity | Oxygen substitution at spiro center |
Q & A
Basic: What are the common synthetic routes for Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate hydrochloride?
The compound is typically synthesized via cyclization of spirocyclic precursors followed by esterification. A validated method involves reacting tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under acidic conditions to form the spirocyclic core, followed by esterification with methyl chloroformate and subsequent HCl salt formation . Key considerations include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Yield optimization : Typical yields range from 65% (crude) to 92% after purification .
Advanced: How can conflicting biological activity data for this compound be rationalized across studies?
Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. antimicrobial effects) often arise from structural analogs or experimental variables:
- Structural specificity : Substitution of sulfur (thia) versus oxygen (oxa) in the spiro ring alters electron density, impacting enzyme binding (e.g., carbonic anhydrase inhibition in vs. serotonin receptor modulation in ) .
- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or cell lines (e.g., Staphylococcus aureus MIC: 0.03–0.25 µg/mL in vs. weaker activity in other studies) .
- Data normalization : Always compare activity using standardized protocols (e.g., IC₅₀ vs. MIC).
Basic: What spectroscopic methods are recommended for structural characterization?
- 1H/13C NMR : Key signals include the methyl ester (δ ~3.7 ppm for –OCH₃) and spirocyclic protons (δ ~2.5–4.5 ppm for –S– and –N– groups) .
- LCMS : Expected [M+H]⁺ at m/z 220.2 for the free base and [M-Cl]⁺ at m/z 202.2 for the hydrochloride .
- X-ray crystallography : Use SHELXL for refinement; typical metrics: R₁ < 0.05, wR₂ < 0.15 .
Advanced: How can crystallographic data resolve conformational ambiguities in the spirocyclic core?
The spiro ring’s puckering can be analyzed using Cremer-Pople coordinates (e.g., amplitude q₂ and phase φ for six-membered rings) . For example:
Basic: What are the documented biological activities of this compound?
- Antimicrobial : MIC values against S. aureus (0.03–0.25 µg/mL) and E. coli (1–4 µg/mL) .
- Neuropharmacological : Serotonin receptor modulation (EC₅₀ ~50 nM in vitro) .
- Enzyme inhibition : Carbonic anhydrase IX (IC₅₀ ~150 nM) .
Advanced: What strategies optimize synthetic yield while minimizing byproducts?
- Temperature control : Maintain 0–5°C during HCl salt precipitation to avoid hydrolysis .
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate sulfoxide byproducts .
- Scale-up considerations : Replace LiAlH₄ with NaBH₄ for safer reduction at >10 g scale .
Basic: How does this compound compare to structurally related spirocycles?
| Compound | Structural Difference | Key Activity |
|---|---|---|
| 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid HCl | Oxygen replaces sulfur | Moderate enzyme inhibition |
| 2,7-Diazaspiro[4.5]decane | Additional nitrogen | Limited anticancer activity |
| Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate | Oxa vs. thia, ester position | Enhanced CNS penetration |
Advanced: How to validate target engagement in enzyme inhibition assays?
- Isothermal titration calorimetry (ITC) : Measure binding affinity (ΔG, ΔH) with purified carbonic anhydrase .
- Crystallography : Co-crystallize the compound with the enzyme (e.g., PDB ID 6XYZ) to confirm active-site interactions .
- SAR studies : Modify the carboxylate group to methylamide; loss of activity confirms critical H-bonding role .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles (amine/hydrochloride irritancy) .
- Waste disposal : Neutralize with 1M NaOH before incineration .
- In vitro use only : Not FDA-approved; avoid in vivo testing without institutional approval .
Advanced: How to address low reproducibility in antimicrobial assays?
- Strain validation : Use ATCC strains with documented antibiotic resistance profiles .
- Solvent controls : Limit DMSO to <1% v/v to avoid cytotoxicity artifacts .
- Check sulfone oxidation : LCMS monitoring for 8-thia → 8-sulfone conversion, which reduces activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
